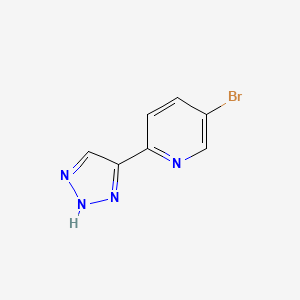

5-bromo-2-(2H-triazol-4-yl)pyridine

Description

5-Bromo-2-(2H-triazol-4-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a 1,2,3-triazole moiety at the 2-position. The triazole ring exists in the 2H-tautomeric form, which influences its electronic properties and intermolecular interactions. Its molecular formula is C₇H₅BrN₄, with a molecular weight of 225.05 g/mol.

Properties

IUPAC Name |

5-bromo-2-(2H-triazol-4-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-5-1-2-6(9-3-5)7-4-10-12-11-7/h1-4H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJWUVSNCMEZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217273-71-6 | |

| Record name | 5-bromo-2-(2H-1,2,3-triazol-4-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(2H-triazol-4-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-2-chloropyridine with sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(2H-triazol-4-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions to form more complex heterocyclic systems.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Cycloaddition Reactions: Copper catalysts are frequently used in azide-alkyne cycloaddition reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 5-bromo-2-(2H-triazol-4-yl)pyridine can be achieved through various methods, often involving palladium-catalyzed reactions or other coupling strategies. For instance, the compound can be synthesized via a Suzuki cross-coupling reaction, which allows for the introduction of diverse aryl groups, enhancing its biological activity and applicability in drug development .

Table 1: Summary of Synthesis Methods

This compound exhibits significant biological activity, making it a candidate for drug development. It has been studied for its antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The compound's derivatives have shown potent inhibition zones and minimal inhibitory concentrations (MIC) that indicate their potential as effective antibacterial agents .

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) | Target Bacteria |

|---|---|---|---|

| This compound | 15 ± 0.82 | 0.25 | Staphylococcus aureus |

| Derivative A | 18 ± 0.95 | 0.5 | Klebsiella pneumoniae |

| Derivative B | 14 ± 0.75 | 0.5 | Staphylococcus aureus |

Therapeutic Potential

The therapeutic applications of this compound extend to various areas:

Antimicrobial Agents

Research indicates that derivatives of this compound can act as effective antimicrobial agents, particularly against multi-drug resistant pathogens . The structural modifications enhance their bioactivity and selectivity.

Cancer Treatment

The triazole moiety is known for its ability to interact with various proteins involved in cancer progression, making compounds containing this structure potential candidates for anticancer therapy. Studies have shown promising results in inhibiting tumor growth in vitro .

Neurological Disorders

Some derivatives have exhibited neuroprotective effects, suggesting a role in treating neurological disorders such as Alzheimer's disease . Their ability to cross the blood-brain barrier enhances their therapeutic potential.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antibacterial Activity : A study demonstrated that modifications to the triazole ring significantly increased antibacterial potency against resistant strains, with specific compounds achieving MIC values lower than traditional antibiotics .

- Anticancer Properties : Research on molecular hybrids incorporating the triazole-pyridine scaffold showed enhanced activity against cancer cell lines, indicating a promising avenue for drug development .

- Neuroprotective Effects : Investigations into the neuroprotective capabilities revealed that certain derivatives could mitigate oxidative stress in neuronal cells, highlighting their potential in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-bromo-2-(2H-triazol-4-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives

5-Bromo-2-(4-Methyl-4H-1,2,4-Triazol-3-yl)Pyridine

- Molecular Formula : C₈H₇BrN₄

- Key Features : The triazole ring is substituted with a methyl group at the 4-position, altering steric and electronic properties.

- Structural Impact : The methyl group increases hydrophobicity (logP ~1.8) compared to the unmethylated parent compound. This enhances membrane permeability in biological systems but may reduce solubility in polar solvents .

- Synthetic Utility : Used in click chemistry reactions due to the triazole’s stability and regioselectivity .

4-(5-((3-Bromobenzyl)Thio)-4-(4-Bromophenyl)-4H-1,2,4-Triazol-3-yl)Pyridine

- Molecular Formula : C₂₀H₁₄Br₂N₄S

- Key Features : Contains dual bromine substitutions and a thioether linkage.

- Electronic Effects : The electron-withdrawing bromine atoms and sulfur atom enhance electrophilicity, making it reactive in nucleophilic aromatic substitution.

- Applications: Potential as a bifunctional linker in metal-organic frameworks (MOFs) or protease inhibitors .

Tetrazole Derivatives

5-Bromo-2-(2-Methyl-2H-Tetrazol-5-yl)Pyridine

- Molecular Formula : C₇H₆BrN₅

- Key Features : Replaces triazole with a tetrazole ring, which has higher aromatic stabilization energy.

- Crystal Structure : The tetrazole ring participates in hydrogen bonding (N–H···N), leading to a melting point of 162–164°C, higher than triazole analogs .

- Biological Relevance : Tetrazoles are bioisosteres for carboxylic acids, improving metabolic stability in drug candidates .

Imidazole Derivatives

2-Bromo-5-(2-Pyridin-2-yl-1H-Imidazol-4-yl)-Pyridine

- Molecular Formula : C₁₃H₉BrN₄

- Key Features : Imidazole ring introduces a second nitrogen atom, increasing basicity (pKa ~6.5 vs. ~4.2 for triazoles).

- Solubility : Moderate solubility in DMSO (25 mg/mL) but poor in aqueous buffers, limiting in vivo applications .

- Pharmacological Use : Explored as a kinase inhibitor scaffold due to imidazole’s affinity for ATP-binding pockets .

Piperidine Derivatives

5-Bromo-2-(Piperidin-4-yl)Pyridine

- Molecular Formula : C₁₀H₁₃BrN₂

- Key Features : Replaces triazole with a piperidine ring, introducing sp³ hybridization.

- Conformational Flexibility : The piperidine ring adopts chair/boat conformations, enabling interactions with hydrophobic enzyme pockets.

- Applications : Intermediate in synthesizing antipsychotic drugs targeting dopamine receptors .

Comparative Data Table

Biological Activity

5-Bromo-2-(2H-triazol-4-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a bromine atom and a triazole moiety. The presence of these functional groups contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom enhances the compound's lipophilicity, facilitating membrane permeability and interaction with target proteins.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicate potent activity:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | S. aureus | 15 ± 0.82 | 0.25 |

| This compound | K. pneumoniae | 14 ± 0.75 | 0.50 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for anticancer properties, particularly its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways, highlighting its potential as an anticancer drug candidate .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in disease progression, such as InhA in Mycobacterium tuberculosis. This enzyme is crucial for mycobacterial cell wall synthesis, making it a prime target for anti-tubercular drugs .

Case Studies

- Antimicrobial Efficacy : A study comparing the antimicrobial activity of various triazole derivatives found that this compound exhibited superior efficacy against resistant strains of bacteria, suggesting its potential application in treating infections caused by multi-drug resistant organisms .

- Cancer Research : In a series of experiments aimed at evaluating the cytotoxic effects on breast cancer cells, treatment with this compound resulted in reduced cell viability and increased apoptosis markers, indicating its promise as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.